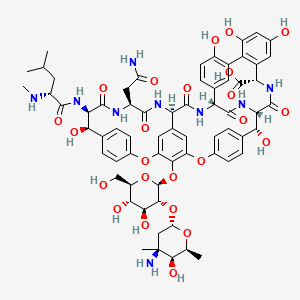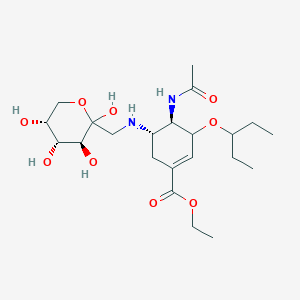
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-Hexadecafluoroadamantane; 1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoroadamantane is a fully fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts exceptional thermal and chemical stability to perfluoroadamantane, making it an intriguing candidate for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluoroadamantane is typically synthesized through the perfluorination of adamantane or its derivatives. One common method involves the use of cobalt trifluoride (CoF₃) at elevated temperatures to achieve complete fluorination . Another method reported involves aerosol direct fluorination, where fluorine gas is used to replace all hydrogen atoms in adamantane with fluorine atoms .
Industrial Production Methods: Industrial production of perfluoroadamantane follows similar synthetic routes but on a larger scale. The use of cobalt trifluoride and fluorine gas remains prevalent due to their efficiency in achieving high degrees of fluorination .
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alkoxides. The reactions typically occur under mild conditions, given the high reactivity of the fluorine atoms .
Major Products: The major products formed from these reactions are typically substituted perfluoroadamantane derivatives, where one or more fluorine atoms are replaced by other functional groups .
Applications De Recherche Scientifique
Perfluoroadamantane has found applications in various fields due to its unique properties:
Mécanisme D'action
The mechanism by which perfluoroadamantane exerts its effects is primarily through its electron-withdrawing properties. The presence of fluorine atoms stabilizes the lowest unoccupied molecular orbitals, leading to unique electronic properties . This stabilization affects the compound’s reactivity and interactions with other molecules, making it a valuable tool in various applications .
Comparaison Avec Des Composés Similaires
Adamantane: The parent compound of perfluoroadamantane, known for its cage-like structure and stability.
Perfluoroalkyl Compounds: These compounds share the high electronegativity and stability conferred by fluorine atoms.
Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness.
Uniqueness: Perfluoroadamantane stands out due to its rigid, cage-like structure, which imparts exceptional thermal and chemical stability. This makes it more suitable for high-performance applications compared to other perfluoroalkyl compounds .
Propriétés
Formule moléculaire |
C21F34 |
|---|---|
Poids moléculaire |
898.2 g/mol |
Nom IUPAC |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane;1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11F18.C10F16/c12-2-5(15,16)1(11(27,28)29)6(17,18)3(13,8(2,21)22)10(25,26)4(14,7(1,19)20)9(2,23)24;11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 |
Clé InChI |
REMSHFMTOFJDIT-UHFFFAOYSA-N |
SMILES canonique |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F.C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)










![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
